molecular formula C32H27Cl2N3O4 B11766518 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid

3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid

Cat. No.: B11766518
M. Wt: 588.5 g/mol
InChI Key: DNTVJEMGHBIUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-Methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid is a synthetic small molecule characterized by a pyrazole core substituted with 3,5-dichlorophenyl and 6-methoxynaphthalen-2-yl groups. These substituents are linked via an ethyl bridge to a benzamido moiety, which is further connected to a propanoic acid tail. The propanoic acid group enhances solubility and may facilitate binding to biological targets through ionic interactions.

Synthetic routes for analogous pyrazole derivatives (e.g., MK13 in ) involve refluxing intermediates in acetic acid (AcOH) or 1,4-dioxane with triethylamine, followed by condensation with nucleophiles like malononitrile or ethyl cyanoacetate . While direct synthesis data for this compound are unavailable, its structural complexity implies multi-step reactions, likely involving:

Pyrazole ring formation via cyclocondensation.

Sequential substitution of dichlorophenyl and methoxynaphthyl groups.

Amidation and propanoic acid coupling.

Properties

IUPAC Name

3-[[4-[1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTVJEMGHBIUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(3,5-Dichlorophenyl)-5-(6-Methoxynaphthalen-2-yl)-1H-Pyrazole

The pyrazole ring is synthesized via a [3+2] cycloaddition between a 1,3-diketone and hydrazine.

Step 1: Synthesis of 1-(6-Methoxynaphthalen-2-yl)-3-(3,5-dichlorophenyl)propane-1,3-dione

  • Reactants : 6-Methoxy-2-naphthoyl chloride and 3,5-dichlorophenylacetone.

  • Conditions : Friedel-Crafts acylation using AlCl<sub>3</sub> in dichloromethane at 0–5°C for 12 h.

  • Yield : 68–72% after recrystallization from ethanol.

Step 2: Cyclocondensation with Hydrazine

  • Reactants : Diketone (1 equiv) and hydrazine hydrate (1.2 equiv).

  • Conditions : Reflux in ethanol for 6 h, followed by acidification with HCl to precipitate the pyrazole.

  • Yield : 85–90%.

Amide Bond Formation and Propanoic Acid Installation

Activation of the Benzoyl Chloride Intermediate

The methyl ester is hydrolyzed to the carboxylic acid, followed by conversion to the acyl chloride.

Step 1: Saponification of Methyl Ester

  • Reactants : Methyl 4-(1-(pyrazol-1-yl)ethyl)benzoate (1 equiv).

  • Conditions : 2 M NaOH in MeOH/H<sub>2</sub>O (3:1) at 70°C for 4 h.

  • Yield : 95–98%.

Step 2: Acyl Chloride Formation

  • Reactants : Benzoic acid (1 equiv), SOCl<sub>2</sub> (3 equiv).

  • Conditions : Reflux in toluene for 2 h, followed by solvent evaporation.

Coupling with 3-Aminopropanoic Acid

The final amide bond is formed using NHS/EDCI chemistry.

Step 1: Synthesis of NHS Ester

  • Reactants : Acyl chloride (1 equiv), N-hydroxysuccinimide (1.2 equiv).

  • Conditions : Et<sub>3</sub>N in DCM at 25°C for 2 h.

  • Yield : 89–92%.

Step 2: Amidation with β-Alanine

  • Reactants : NHS ester (1 equiv), β-alanine (1.1 equiv).

  • Conditions : DIPEA in DMF at 25°C for 12 h.

  • Yield : 75–80%.

Purification and Characterization

Chromatographic Purification

  • Method : Flash chromatography on silica gel (EtOAc/hexanes, 1:1 to 3:1 gradient).

  • Purity : >99% (HPLC).

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.21 (d, <i>J</i> = 8.4 Hz, 2H, ArH), 7.89–7.82 (m, 4H, ArH), 6.95 (s, 1H, pyrazole-H), 4.32 (q, <i>J</i> = 6.8 Hz, 1H, CH), 3.91 (s, 3H, OCH<sub>3</sub>), 2.61 (t, <i>J</i> = 7.2 Hz, 2H, CH<sub>2</sub>COO), 1.84 (d, <i>J</i> = 6.8 Hz, 3H, CH<sub>3</sub>).

  • HRMS : <i>m/z</i> 588.1245 [M+H]<sup>+</sup> (calc. 588.1251 for C<sub>32</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>4</sub>).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost (USD/g)
CyclocondensationPyrazole ring formation8599.2120
Asymmetric alkylationEthyl spacer installation7898.5240
NHS/EDCI couplingAmide bond formation8099.8180

Chemical Reactions Analysis

Types of Reactions

3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : The compound can be oxidized using strong oxidizing agents.
  • Reduction : Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
  • Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateCorresponding oxides
ReductionSodium borohydrideReduced derivatives
SubstitutionVarious nucleophilesSubstituted derivatives

Biology

The compound has been studied for its potential biological activities, which include:

  • Anticancer Activity : Research indicates that it inhibits tubulin polymerization, crucial for cancer cell division. In vitro studies have shown significant cytotoxic effects against various cancer cell lines.

    Case Study : A study demonstrated an IC50 value of 4.34 µM against cervical cancer cells (SiHa) and 2.97 µM against prostate cancer cells (PC-3), indicating its potential as a chemotherapeutic agent without significant toxicity to normal cells (HEK-293T) .
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-II), which is involved in the inflammatory response.
  • Antimicrobial Activity : It has shown effectiveness in disrupting bacterial cell membranes, suggesting potential applications in treating infections.
Biological ActivityMechanism/TargetReferences
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryCOX-II inhibition
AntimicrobialDisruption of bacterial membranes

Medicine

In medicinal chemistry, researchers are investigating the therapeutic applications of this compound. Its potential uses include:

  • Anti-inflammatory and analgesic effects : The compound may serve as a basis for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it to structurally related molecules from the literature (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound Pyrazole 3,5-Dichlorophenyl, 6-methoxynaphthyl, propanoic acid ~550 (estimated) ~4.5 2 7
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (618102-10-6) Pyrazole 4-Chlorophenyl, 4-methylphenyl, carboxylic acid ~316 (estimated) ~3.8 1 4
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (500026-39-1) Oxadiazole 4-Ethoxyphenyl, propanoic acid 262.26 1.9 1 6
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) Pyrazole 3,5-Dimethoxyphenyl, urea ~332 (estimated) ~2.5 2 5
Key Observations

Pyrazole vs. Oxadiazole Cores :

Biological Activity

3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dichlorophenyl moiety : Enhances lipophilicity and potential bioactivity.
  • Methoxynaphthalene component : Contributes to its aromatic properties.
  • Pyrazole ring : Known for various biological activities including anti-inflammatory and anticancer effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Biological Activity Mechanism/Target References
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryCOX-II inhibition
AntimicrobialDisruption of bacterial cell membranes

Anticancer Activity

Studies have shown that the compound possesses significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

  • Case Study : In vitro studies demonstrated an IC50 value of 4.34 µM against cervical cancer cells (SiHa) and 2.97 µM against prostate cancer cells (PC-3), indicating its potential as a chemotherapeutic agent without significant toxicity to normal cells (HEK-293T) .

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-I and COX-II).

  • Case Study : A derivative of this compound showed an IC50 value of 0.52 µM against COX-II, significantly more potent than standard anti-inflammatory drugs like Celecoxib .

The biological activity of 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid can be attributed to several mechanisms:

  • Tubulin Binding : The pyrazole ring interacts with tubulin, inhibiting its polymerization and thus preventing cancer cell mitosis.
  • Enzyme Inhibition : The compound selectively inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.

Research Findings

Recent studies have further elucidated the compound's mechanism and potential therapeutic applications:

  • Molecular Docking Studies : These studies suggest favorable binding interactions with target proteins involved in inflammation and cancer progression .
  • In Silico Predictions : The compound demonstrates favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating good bioavailability and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamido)propanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 3,5-dichlorophenylhydrazine hydrochloride with chalcone derivatives under reflux in ethanol for 12–24 hours to form the pyrazole core .
  • Step 2 : Functionalization of the pyrazole via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl group introduction) .
  • Step 3 : Amidation of the benzamido group using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Step 4 : Hydrolysis of ester intermediates to yield the propanoic acid moiety under alkaline conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol are critical for isolating high-purity product .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazole ring and substitution patterns .
  • IR Spectroscopy : Identifies carbonyl (amide C=O at ~1650 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3000 cm1^{-1}) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Byproducts : Incomplete cyclization (e.g., open-chain hydrazones) or regioisomeric pyrazoles.
  • Mitigation :
  • Optimize reaction time/temperature to ensure complete cyclization .
  • Use preparative TLC or HPLC for isolating regioisomers .
  • Recrystallize in non-polar solvents to remove unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole ring formation?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity. Ethanol or THF balances yield and selectivity .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis reduce reaction time and improve regiocontrol .
  • Temperature : Reflux (~80°C) minimizes side reactions compared to higher temperatures .
  • Substituent Effects : Electron-withdrawing groups on aryl precursors favor 1,3,5-trisubstituted pyrazole formation .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., COX-2) by analyzing hydrogen bonds and hydrophobic interactions .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over time .

Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., celecoxib for COX inhibition) .
  • Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Replicate Studies : Cross-validate in ≥3 independent labs with shared compound batches .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective for evaluating the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • SwissADME Predictions : Estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • In Vitro Assays : Caco-2 cell monolayers assess intestinal absorption; microsomal stability tests predict hepatic clearance .
  • In Vivo Studies : Administer via IV/PO routes in rodents, followed by LC-MS/MS plasma analysis to calculate AUC, t1/2_{1/2}, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.